molecular formula C22H22N4OS B1222879 1-(2,3-dihydroindol-1-yl)-2-[(5,5-dimethyl-6H-[1,2,4]triazolo[3,4-a]isoquinolin-3-yl)thio]ethanone

1-(2,3-dihydroindol-1-yl)-2-[(5,5-dimethyl-6H-[1,2,4]triazolo[3,4-a]isoquinolin-3-yl)thio]ethanone

Cat. No. B1222879
M. Wt: 390.5 g/mol
InChI Key: DQFOPYSEAVPWQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,3-dihydroindol-1-yl)-2-[(5,5-dimethyl-6H-[1,2,4]triazolo[3,4-a]isoquinolin-3-yl)thio]ethanone is a triazolopyridine.

Scientific Research Applications

Metabolic Pathways and Pharmacokinetics

  • Pharmacokinetics and Metabolic Pathways : Compounds similar to the one mentioned have been studied for their pharmacokinetics and metabolic pathways in humans. For instance, Almorexant, a tetrahydroisoquinoline derivative and a dual orexin receptor antagonist, has been investigated for its absorption, metabolism, and elimination in humans. It's metabolized extensively, and its metabolites are primarily excreted in feces, indicating the compound's complex metabolism and potential pharmacological applications (Dingemanse et al., 2013).

Toxicology and Safety Studies

  • Toxicology and Dermatological Reactions : Certain compounds with complex structures have been investigated for their potential toxicological effects and their role in causing contact dermatitis in occupational settings. For example, chloroacetamide, a compound used in industrial and cosmetic products, has been studied for its sensitization potential and associated allergic reactions (Assier-Bonnet & Revuz, 1999).

Diagnostic and Therapeutic Applications

  • Diagnostic Applications : Some derivatives have been used in diagnostic procedures, such as 18F-ISO-1, a cellular proliferative marker used in PET imaging to assess tumor proliferation. The correlation between tumor uptake of such compounds and proliferative indexes indicates potential applications in oncology and diagnostic imaging (Dehdashti et al., 2013).

properties

Product Name

1-(2,3-dihydroindol-1-yl)-2-[(5,5-dimethyl-6H-[1,2,4]triazolo[3,4-a]isoquinolin-3-yl)thio]ethanone

Molecular Formula

C22H22N4OS

Molecular Weight

390.5 g/mol

IUPAC Name

1-(2,3-dihydroindol-1-yl)-2-[(5,5-dimethyl-6H-[1,2,4]triazolo[3,4-a]isoquinolin-3-yl)sulfanyl]ethanone

InChI

InChI=1S/C22H22N4OS/c1-22(2)13-16-8-3-5-9-17(16)20-23-24-21(26(20)22)28-14-19(27)25-12-11-15-7-4-6-10-18(15)25/h3-10H,11-14H2,1-2H3

InChI Key

DQFOPYSEAVPWQL-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=CC=CC=C2C3=NN=C(N31)SCC(=O)N4CCC5=CC=CC=C54)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2,3-dihydroindol-1-yl)-2-[(5,5-dimethyl-6H-[1,2,4]triazolo[3,4-a]isoquinolin-3-yl)thio]ethanone
Reactant of Route 2
Reactant of Route 2
1-(2,3-dihydroindol-1-yl)-2-[(5,5-dimethyl-6H-[1,2,4]triazolo[3,4-a]isoquinolin-3-yl)thio]ethanone
Reactant of Route 3
Reactant of Route 3
1-(2,3-dihydroindol-1-yl)-2-[(5,5-dimethyl-6H-[1,2,4]triazolo[3,4-a]isoquinolin-3-yl)thio]ethanone
Reactant of Route 4
1-(2,3-dihydroindol-1-yl)-2-[(5,5-dimethyl-6H-[1,2,4]triazolo[3,4-a]isoquinolin-3-yl)thio]ethanone
Reactant of Route 5
Reactant of Route 5
1-(2,3-dihydroindol-1-yl)-2-[(5,5-dimethyl-6H-[1,2,4]triazolo[3,4-a]isoquinolin-3-yl)thio]ethanone
Reactant of Route 6
Reactant of Route 6
1-(2,3-dihydroindol-1-yl)-2-[(5,5-dimethyl-6H-[1,2,4]triazolo[3,4-a]isoquinolin-3-yl)thio]ethanone

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